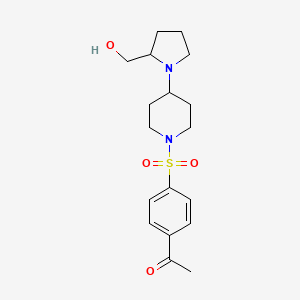

1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone

説明

特性

IUPAC Name |

1-[4-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]sulfonylphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-14(22)15-4-6-18(7-5-15)25(23,24)19-11-8-16(9-12-19)20-10-2-3-17(20)13-21/h4-7,16-17,21H,2-3,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQGICYTYZQERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCCC3CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a suitable aldehyde or ketone under reductive amination conditions.

Formation of the Piperidine Ring: The pyrrolidine intermediate can then be reacted with a piperidine derivative, often through nucleophilic substitution or addition reactions.

Introduction of the Sulfonyl Group: The piperidine-pyrrolidine intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Attachment to the Phenyl Ring: Finally, the sulfonylated intermediate is coupled with a phenyl ring, often through a Friedel-Crafts acylation reaction, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: Products include alcohols.

Substitution: Products depend on the nucleophile used, but can include various substituted derivatives.

科学的研究の応用

1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials or as a catalyst in industrial processes.

作用機序

The mechanism of action of 1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can enhance binding affinity and specificity, while the pyrrolidine and piperidine rings can contribute to the overall molecular stability and bioavailability.

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s closest analogs include:

Table 1: Key Structural Analogues and Their Features

Impact of Substituents on Physical Properties

- Hydroxymethyl Group: The hydroxymethyl substituent in the target compound may improve aqueous solubility compared to non-polar analogs like 7e (methoxy) or 7o (trifluoromethyl). This aligns with trends observed in pyrrolidine derivatives, where polar groups enhance solubility .

- For example, sulfonyl-containing compounds in and exhibit antiproliferative activity, suggesting therapeutic relevance .

- Trifluoromethyl Groups : Analogs like 7o and MK47 show higher melting points (154–156°C and N/A, respectively) due to the electron-withdrawing -CF₃ group, which strengthens crystal lattice interactions .

生物活性

1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound with potential biological activity. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure consists of a piperidine ring, a pyrrolidine moiety, and a sulfonyl phenyl group. This unique configuration may contribute to its biological interactions and pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit various biological activities, including:

- Anti-inflammatory effects

- Antimicrobial properties

- Analgesic effects

- Potential neuroprotective actions

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of compounds related to this compound. For instance, compounds with similar piperidine structures have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating a possible mechanism for reducing inflammation by modulating iNOS expression .

Case Study: LPS-Induced Inflammation

In a study involving RAW 264.7 cells, it was demonstrated that certain derivatives reduced NO and PGE2 production significantly. The concentrations tested ranged from 12.5 μM to 50 μM, with the highest concentration leading to an 81.91% inhibition of NO production compared to the control group . This suggests that the compound may exert its anti-inflammatory effects through similar pathways.

Antimicrobial Properties

The antimicrobial activity of structurally related compounds has been documented in various studies. For instance, derivatives containing pyrrolidine rings have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Analgesic Effects

Compounds with piperidine structures are frequently associated with analgesic properties. Research indicates that they may interact with opioid receptors or modulate pain pathways in the central nervous system . The specific analgesic profile of this compound remains to be fully explored but could align with these findings.

Neuroprotective Actions

Emerging evidence suggests that compounds containing pyrrolidine and piperidine moieties may offer neuroprotective benefits. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the key considerations for designing a synthetic route for 1-(4-((4-(2-(Hydroxymethyl)pyrrolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, sulfonylation, and coupling of pyrrolidine-piperidine hybrid scaffolds. Critical factors include:

- Reagent selection : Use of sulfonyl chlorides for sulfonylation and palladium catalysts for coupling aromatic groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency, while bases like K₂CO₃ stabilize intermediates .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

Example Reaction Steps :

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Sulfonylation | 4-Chlorobenzenesulfonyl chloride, DMF, 70°C | 75–85 |

| 2 | Piperidine-pyrrolidine coupling | Pd(OAc)₂, K₂CO₃, THF | 60–70 |

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Structural confirmation requires:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.57–1.92 (piperidine protons), δ 2.11 (acetyl group), and δ 7.51–8.07 (aromatic protons) .

- ¹³C NMR : Carbonyl signals at ~200 ppm and sulfonyl carbons at ~55 ppm .

- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., calculated [M+H]⁺ = 449.2) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

Q. What strategies improve the metabolic stability of this compound in preclinical studies?

Structural modifications guided by SAR studies can enhance stability:

- Hydroxymethyl group protection : Acetylation reduces phase I oxidation by cytochrome P450 enzymes .

- Sulfonyl group optimization : Fluorination at the para position of the phenylsulfonyl moiety decreases clearance rates .

Experimental Validation :

| Modification | Half-life (rat plasma, h) | Bioavailability (%) |

|---|---|---|

| Parent compound | 1.2 ± 0.3 | 18 ± 5 |

| Acetylated derivative | 3.8 ± 0.5 | 42 ± 7 |

Methodological Guidance

Q. How should researchers analyze conflicting solubility data across different solvent systems?

Contradictory solubility profiles (e.g., in DMSO vs. water) require:

- Hansen solubility parameters : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to predict solvent compatibility .

- Experimental validation : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers at concentrations >1 mM .

Q. What in vitro assays are most suitable for evaluating target engagement?

Prioritize assays based on mechanistic hypotheses:

- Fluorescence polarization : For direct binding to enzymes (e.g., kinases) .

- BRET (Bioluminescence Resonance Energy Transfer) : To study GPCR interactions in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。